molecular formula C12H20O3 B1594191 6-Carbethoxy-2,2,6-trimethylcyclohexanone CAS No. 7507-68-8

6-Carbethoxy-2,2,6-trimethylcyclohexanone

Cat. No. B1594191
CAS RN: 7507-68-8
M. Wt: 212.28 g/mol
InChI Key: JXCZRFBBEUNPTN-UHFFFAOYSA-N
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Description

6-Carbethoxy-2,2,6-trimethylcyclohexanone, also known as Ethyl-1,3,3-trimethyl-2-oxo-cyclohexanecarboxylate, is a laboratory chemical . It has a molecular formula of C12H20O3, an average mass of 212.285 Da, and a monoisotopic mass of 212.141251 Da .

Scientific Research Applications

Enzymatic Synthesis for Chiral Compounds

6-Carbethoxy-2,2,6-trimethylcyclohexanone is involved in the enzymatic synthesis of chiral compounds. For example, a study describes the enzymatic synthesis of a chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process uses the old yellow enzyme 2 of Saccharomyces cerevisiae, expressed in Escherichia coli, and levodione reductase of Corynebacterium aquaticum for stereoselective and stereospecific reductions (Wada et al., 2003).

Synthesis of Natural Carotenoids

The compound is used in the synthesis of natural carotenoids and related structures. A research article discusses the synthesis of the chiral key compound (4R, 6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from oxo-isophorone. This synthesis is an essential step for producing naturally occurring, optically active hydroxylated carotenoids like zeaxanthin and cryptoxanthin (Leuenberger et al., 1976).

Molecular Structure Analysis

The molecular structure of 6-Carbethoxy-2,2,6-trimethylcyclohexanone has been investigated through vibrational, conformational, and electron diffraction studies. This research provides insights into the molecular geometry and conformational behavior of the compound (Askari et al., 1976).

Synthesis of Spirocyclohexane Derivatives

This compound plays a role in the synthesis of spirocyclohexane derivatives, as explored in a study on the condensation of cyclohexylidenemalononitrile or cyclohexylidenecyanoacetic ester with thioamidoethyl(methyl)malonate. These synthesized compounds have potential applications in various chemical reactions and processes (Dyachenko et al., 2004).

Antitubercular and Antimicrobial Activities

Research has been conducted on derivatives of 6-Carbethoxy-2,2,6-trimethylcyclohexanone for their potential antitubercular and antimicrobial activities. These studies are important for understanding the medicinal applications of these derivatives (Kachhadia et al., 2005).

Application in Fortified Wines

Aroma Compounds in Fortified Wines

6-Carbethoxy-2,2,6-trimethylcyclohexanone contributes to the aroma profile of fortified wines. It has been identified as a minor constituent in young fortified wines, contributing to the rock-rose-like aroma. This discovery opens up potential applications in the food and beverage industry, particularly in enhancing the sensory attributes of wines (de Freitas et al., 1999).

properties

IUPAC Name

ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZRFBBEUNPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322611
Record name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carbethoxy-2,2,6-trimethylcyclohexanone

CAS RN

7507-68-8
Record name NSC401657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Stevens, AJ Weinheimer - Journal of the American Chemical …, 1958 - ACS Publications
Experimental 6-Carbethoxy-2, 2, 6-trimethylcyclohexanone (II).—Re-distilled 2-carbethoxycycIohexanone16 (187g., 1.1 moles) was added drop wise over a 30-minute period to a stirred…
Number of citations: 32 pubs.acs.org
M Servalli, N Trapp, M Solar… - Crystal Growth & …, 2017 - ACS Publications
We present a comprehensive single crystal packing study of the D 3h -symmetric anthracene-based hydrocarbon cyclophane “anthraphane”. It was crystallized from 30 different solvents…
Number of citations: 12 pubs.acs.org

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